REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=C(S([O-])(=O)=O)C=[CH:8][CH:9]=1)([O-])=O.[Na+].[N:15]1[C:24]2[CH:23]=[CH:22][CH:21]=[C:20]([NH2:25])[C:19]=2[CH:18]=[CH:17][CH:16]=1.C(=O)/C=C/C.[OH-].[Na+]>OS(O)(=O)=O.O=S(=O)=O.O>[CH3:8][C:9]1[CH:4]=[CH:5][C:21]2[C:20](=[C:19]3[C:24](=[CH:23][CH:22]=2)[N:15]=[CH:16][CH:17]=[CH:18]3)[N:25]=1 |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C(=CC=CC12)N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 105° C. for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C3C=CC=NC3=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |